N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC9675194
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O |
|---|---|
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O/c1-20-17(21-6-2-3-7-21)15(11-19-20)16(22)18-10-14-9-12-4-5-13(14)8-12/h2-7,11-14H,8-10H2,1H3,(H,18,22) |
| Standard InChI Key | LVJSHOQINFJKPL-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C(=O)NCC2CC3CC2C=C3)N4C=CC=C4 |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)NCC2CC3CC2C=C3)N4C=CC=C4 |
Introduction
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound with potential applications in medicinal chemistry, particularly as a candidate for drug development due to its unique structural features. This article provides an in-depth exploration of the compound, including its structure, properties, synthesis, and potential applications.
Structural Characteristics
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
The compound features:
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A bicyclo[2.2.1]heptene group, which provides rigidity and hydrophobicity.
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A pyrazole ring functionalized with a pyrrole substituent at the 5-position.
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A carboxamide group that enhances hydrogen bonding potential.
Key Functional Groups:
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Pyrazole: Known for its bioactivity in pharmaceutical compounds.
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Pyrrole: Contributes to electronic properties and reactivity.
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Bicycloheptene: Adds steric bulk and influences molecular conformation.
Synthesis Pathway
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multi-step organic reactions:
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Preparation of the Pyrazole Core:
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Methylhydrazine reacts with β-diketones to form a pyrazole ring through cyclization.
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Functionalization at the 5-position:
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The introduction of a pyrrole group is achieved via electrophilic substitution or cross-coupling reactions.
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Attachment of the Bicycloheptene Moiety:
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The bicyclo[2.2.1]heptene group is incorporated through alkylation using a suitable halide derivative.
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Formation of the Carboxamide Group:
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The final step involves amidation using carboxylic acid derivatives or acyl chlorides.
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This sequence ensures regioselectivity and high yield for the target compound.
Potential Applications
5.1 Medicinal Chemistry
The compound's structural features suggest potential pharmacological activities:
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Anti-inflammatory Agents: Pyrazole derivatives often inhibit cyclooxygenase enzymes.
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Anticancer Agents: The bicyclic framework may enhance cell permeability and target binding.
5.2 Molecular Probes
Due to its heterocyclic core, the compound could serve as a probe in biochemical assays targeting enzymes or receptors.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are recommended:
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Nuclear Magnetic Resonance (NMR):
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NMR for proton environments in pyrazole, pyrrole, and bicycloheptene moieties.
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NMR for carbon skeleton elucidation.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 257 confirming molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide (), pyrazole (), and pyrrole () groups.
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X-Ray Crystallography:
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For detailed three-dimensional structural analysis.
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Research Findings
Recent studies on structurally similar compounds highlight:
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Enhanced metabolic stability due to rigid bicyclic frameworks.
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Favorable pharmacokinetics when tested in preclinical models.
Further research is required to evaluate this compound's specific activity against biological targets.
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